molecular formula C27H24N4O2 B11222164 N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11222164
M. Wt: 436.5 g/mol
InChI Key: CODUQDWHAUAHTJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes methoxy, methyl, and phenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrrolopyrimidine core and the subsequent attachment of the methoxy, methyl, and phenyl groups. The synthetic routes typically involve the use of reagents such as 2-methoxyphenyl isocyanate and various catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O2/c1-18-9-14-24(33-3)23(15-18)30-26-25-22(19-7-5-4-6-8-19)16-31(27(25)29-17-28-26)20-10-12-21(32-2)13-11-20/h4-17H,1-3H3,(H,28,29,30)

InChI Key

CODUQDWHAUAHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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